2-(3-Methylthiophen-2-YL)acetic acid

Übersicht

Beschreibung

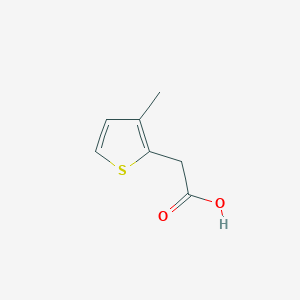

2-(3-Methylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C7H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)acetic acid typically involves the functionalization of thiophene derivatives. One common method is the Friedel-Crafts acylation of 3-methylthiophene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Building Block for Complex Heterocyclic Compounds: 2-(3-Methylthiophen-2-yl)acetic acid serves as a building block in the synthesis of complex heterocyclic compounds, especially in medicinal chemistry.

- Pharmaceutical Research: This compound is utilized in pharmaceutical research due to its potential antimicrobial and antioxidant activities. The thiophene ring and carboxylic acid group contribute to its interaction with biological targets, influencing enzyme activity and receptor modulation.

- mPGES-1 Inhibitors: 2-(Thiophen-2-yl)acetic acid derivatives have been identified as suitable chemical platforms for developing tighter microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, which are valuable in cancer and inflammation therapy .

Role in Organic Synthesis

This compound is a versatile intermediate in organic synthesis due to the reactivity of its cyano and carboxylic acid groups. Key reactions include:

- Esterification: The carboxylic acid group can undergo esterification reactions to form esters, which are important intermediates in various chemical syntheses.

- Amide Formation: It can react with amines to form amides, which are crucial in peptide synthesis and pharmaceutical chemistry.

- Decarboxylation: The carboxylic acid group can be removed through decarboxylation, leading to the formation of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-(3-Methylthiophen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as voltage-gated sodium and calcium channels, as well as GABA transporters. These interactions can modulate neuronal activity, leading to anticonvulsant and analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Thiopheneacetic acid: Lacks the methyl group at the 3-position, resulting in different chemical and biological properties.

3-Methylthiophene: Does not contain the acetic acid functional group, limiting its applications in medicinal chemistry.

Thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group directly attached to the thiophene ring

Uniqueness

2-(3-Methylthiophen-2-yl)acetic acid is unique due to the presence of both the methyl group and the acetic acid functional group.

Biologische Aktivität

2-(3-Methylthiophen-2-YL)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its analgesic, anticonvulsant, and neuroprotective properties, supported by various studies and data.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a methylthiophene moiety attached to an acetic acid group, which is significant for its biological interactions.

1. Antinociceptive Activity

Research has indicated that derivatives of this compound exhibit significant antinociceptive effects. In a study assessing various compounds, it was found that several derivatives demonstrated considerable analgesic properties in mouse models. The results indicated that these compounds reduced acetic acid-induced writhing behavior, a common method for evaluating analgesic activity.

Key Findings:

- Compounds demonstrated significant reduction in pain responses.

- The most effective derivatives showed ED50 values lower than traditional analgesics like valproic acid.

2. Anticonvulsant Activity

The anticonvulsant properties of this compound derivatives were evaluated using the maximal electroshock (MES) and the 6 Hz tests. These studies highlighted the ability of certain compounds to protect against seizures in animal models.

Key Findings:

- Compounds demonstrated significant anticonvulsant activity.

- The protection rate against seizures was notably high for some derivatives.

| Compound | Protection Rate (%) | Test Type |

|---|---|---|

| 4 | >50 | MES |

| 6 | >50 | 6 Hz |

3. Neuroprotective Activity

Neuroprotective effects were also observed in studies involving models of neurodegeneration. Compounds derived from this compound showed promise in protecting neuronal cells from oxidative stress and apoptosis.

Key Findings:

- Significant reduction in caspase-3/7 activity was noted.

- Compounds exhibited protective effects against glutamate-induced neurotoxicity.

| Compound | Model Used | Protective Effect |

|---|---|---|

| 28 | Glutamate-induced damage | High |

The biological activities of this compound are attributed to its interaction with various ion channels and receptors:

- Voltage-Gated Sodium Channels : Compounds showed moderate inhibition, which may contribute to their anticonvulsant effects.

- TRPV1 Receptors : Some derivatives displayed varying affinities for TRPV1 receptors, correlating with their analgesic properties.

Case Studies

Several case studies have been documented regarding the use of these compounds in pain management and seizure control:

- A study on diabetic neuropathy indicated that certain derivatives significantly alleviated tactile allodynia while exhibiting minimal effects on thermal hyperalgesia, suggesting a targeted action profile .

- Another investigation into neuroprotective mechanisms revealed that specific compounds could mitigate oxidative stress in neuronal cells, presenting potential therapeutic avenues for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2-(3-methylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJNMDKPCCOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.